Home > Products > Screening Compounds P126594 > 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate - 898563-49-0

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

Catalog Number: EVT-278935
CAS Number: 898563-49-0
Molecular Formula: C29H26N4O5
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-02545920 is a PDE10 inhibitor potentially for the treatment of Huntington's Disease.
Source and Classification

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a pharmaceutical compound primarily classified as a small molecule. It is a derivative of quinoline and belongs to the class of organic compounds known as phenylpyrazoles. This compound has been investigated for its potential therapeutic applications, particularly as a phosphodiesterase 10 inhibitor, which may be beneficial in treating central nervous system disorders such as schizophrenia and delusional disorders .

Synthesis Analysis

The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Quinoline Core: The synthesis begins with the preparation of the quinoline structure, often through cyclization reactions involving appropriate aryl and nitrogen-containing compounds.
  2. Substitution Reactions: The introduction of the phenoxy and pyridinyl groups is achieved through nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired substituents.
  3. Formation of the Succinate Salt: The final step involves reacting the free base form of the compound with succinic acid to form the succinate salt, which enhances solubility and stability for pharmaceutical formulations .
Molecular Structure Analysis

The molecular formula for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is C29H26N4O5C_{29}H_{26}N_{4}O_{5}, with a molecular weight of approximately 478.54 g/mol. The structure features a quinoline ring system connected to a phenoxy group, which is further substituted with a pyridinyl and pyrazolyl moiety. The presence of the succinate moiety indicates that it forms a salt, which can influence its solubility and bioavailability .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily include:

  1. Hydrolysis: In aqueous environments, the succinate salt may undergo hydrolysis, releasing succinic acid and regenerating the base form of the quinoline derivative.
  2. Pharmacological Interactions: As a phosphodiesterase inhibitor, it interacts with intracellular signaling pathways by modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are crucial in various physiological processes .
  3. Metabolic Transformations: In vivo, this compound may undergo metabolic transformations involving oxidation or conjugation, affecting its pharmacokinetics and pharmacodynamics.
Mechanism of Action

The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate centers on its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, the compound increases levels of cAMP and cGMP within cells, leading to enhanced signaling pathways involved in neurotransmission and potentially alleviating symptoms associated with psychotic disorders. This modulation may improve cognitive function and reduce psychotic symptoms by restoring balance in dopaminergic and glutamatergic systems .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: The melting point is critical for formulation stability; it typically exceeds 100 °C to ensure stability during manufacturing processes .
  • Solubility: The succinate salt form enhances solubility compared to its free base, making it more suitable for oral administration.
  • Crystallinity: The compound exhibits crystalline characteristics, which are favorable for drug formulation as they can enhance stability and bioavailability .
Applications

The primary application of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate lies in its potential use as an antipsychotic agent. Ongoing research focuses on its efficacy in treating schizophrenia and related disorders by targeting phosphodiesterase pathways. Additionally, its unique molecular structure may offer insights into developing novel therapeutics for various central nervous system conditions .

This comprehensive overview highlights the significance of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate in pharmaceutical research and its potential therapeutic benefits in treating complex psychiatric disorders.

Properties

CAS Number

898563-49-0

Product Name

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

IUPAC Name

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

AVSAEIJRBBJXNR-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-02545920; PF02545920; PF 02545920

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.